Tetra-O-(beta-hydroxyethyl)rutoside

描述

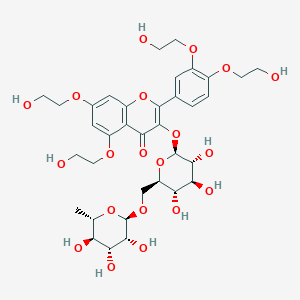

Tetra-O-(beta-hydroxyethyl)rutoside, also known as this compound, is a useful research compound. Its molecular formula is C35H46O20 and its molecular weight is 786.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavonols - Rutin - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生化分析

Biochemical Properties

Tetra-O-(beta-hydroxyethyl)rutoside interacts with various biomolecules in the body. It is known to reduce hyperpermeability and edema by acting primarily on the microvascular endothelium

Cellular Effects

This compound has been shown to have effects on red blood cell aggregation . It also has a protective effect on renal injury associated with certain treatments

Molecular Mechanism

It is known to reduce leakage from small blood vessels (capillaries)

Dosage Effects in Animal Models

Studies have investigated its protective effects against certain types of toxicity

生物活性

Tetra-O-(beta-hydroxyethyl)rutoside, commonly known as Troxerutin, is a semisynthetic flavonoid derived from rutin, a natural compound found in various plants. This compound has garnered attention for its potential biological activities, particularly in the context of vascular health and antioxidant properties. This article provides a comprehensive overview of the biological activity of Troxerutin, supported by research findings, case studies, and data tables.

Structural Characteristics

Troxerutin is characterized by the modification of all four hydroxyl groups on the rutinose moiety with beta-hydroxyethyl groups. This structural alteration enhances its solubility and bioactivity compared to its parent compound, rutin. The basic structure consists of a quercetin core linked to a rutinose disaccharide, which is pivotal for its biological effects.

Pharmacological Properties

1. Vascular Health

Troxerutin has been extensively studied for its effects on chronic venous insufficiency (CVI). CVI is marked by poor blood flow in the veins, leading to symptoms such as swelling, pain, and varicose veins. Research indicates that Troxerutin may alleviate these symptoms by improving microcirculation and reducing edema.

- Clinical Studies : A double-blind trial demonstrated that Troxerutin significantly reduced leg pain and swelling in patients with CVI. Patients receiving 600 mg/day reported improved symptoms compared to the placebo group .

2. Antioxidant Activity

Troxerutin exhibits strong antioxidant properties, which are attributed to its ability to scavenge free radicals and reduce oxidative stress. This activity is crucial in protecting cells from damage caused by reactive oxygen species (ROS).

- Mechanisms : Studies show that Troxerutin can inhibit lipid peroxidation and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Troxerutin's biological effects are mediated through several mechanisms:

- Microcirculation Improvement : It enhances blood flow in small vessels, which is vital for nutrient delivery and waste removal from tissues .

- Anti-inflammatory Effects : Troxerutin reduces inflammation by inhibiting pro-inflammatory cytokines and mediators such as TNF-α and IL-6 .

- Antithrombotic Properties : It has been shown to prevent platelet aggregation and reduce thrombus formation, contributing to cardiovascular health .

Case Study 1: Cardioprotective Effects

A phase II clinical trial assessed the cardioprotective effects of Troxerutin in patients undergoing chemotherapy with doxorubicin. Patients received an intravenous infusion of 1500 mg/m² of Troxerutin prior to doxorubicin administration. Results indicated a significant reduction in cardiac damage markers compared to those who did not receive Troxerutin .

Case Study 2: Management of Varicose Veins

In a cohort study involving patients with varicose veins, those treated with Troxerutin experienced a notable decrease in leg heaviness and discomfort after 8 weeks of treatment at a dosage of 600 mg/day .

Safety Profile

Troxerutin is generally well-tolerated. Most studies report mild adverse effects such as gastrointestinal disturbances or transient headaches. A systematic review indicated no serious adverse events associated with its use . However, caution is advised regarding potential teratogenic effects observed in animal models, necessitating further research in pregnant populations .

Comparative Efficacy Table

科学研究应用

Chronic Venous Insufficiency (CVI)

Troxerutin is primarily recognized for its role in treating chronic venous insufficiency (CVI) . CVI is characterized by impaired venous blood flow, leading to symptoms such as leg swelling, pain, and varicose veins. Research indicates that Troxerutin can significantly alleviate these symptoms through several mechanisms:

- Improvement of Microcirculation : Studies have shown that Troxerutin enhances microcirculation parameters in patients with CVI, leading to reduced edema and improved skin flux measurements .

- Clinical Trials : A controlled trial demonstrated that a combination of oral Troxerutin and topical application resulted in statistically significant improvements in microcirculatory variables compared to oral treatment alone or compression therapy .

- Mechanism of Action : The compound appears to reduce inflammation and oxidative stress, which are critical factors in the pathology of CVI .

Antioxidant Properties

Troxerutin exhibits potent antioxidant activity , making it beneficial in various conditions associated with oxidative stress:

- Oxidative Stress Mitigation : Research has shown that Troxerutin can scavenge free radicals and enhance the body’s endogenous antioxidant defense mechanisms . This property is especially relevant in conditions like diabetic complications and neurodegenerative diseases.

- Kidney Protection : A study highlighted Troxerutin's protective effects against kidney damage induced by environmental pollutants like BDE-47. It reduced renal cell apoptosis and oxidative stress markers, indicating a potential therapeutic role in nephrotoxicity .

Neuroprotective Effects

Emerging evidence suggests that Troxerutin may have neuroprotective properties:

- Alzheimer's Disease : Preliminary studies indicate that Troxerutin could mitigate oxidative damage and inflammation associated with Alzheimer's disease, potentially improving cognitive function .

- Mechanisms Involved : The neuroprotective effects are attributed to the modulation of signaling pathways involved in apoptosis and inflammation, enhancing neuronal survival under stress conditions .

Pharmacokinetics and Safety

Troxerutin's pharmacokinetic profile supports its therapeutic use:

- Absorption and Metabolism : It is well absorbed through the gastrointestinal tract and primarily eliminated via feces and urine. Notably, it does not cross the blood-brain barrier significantly, which may limit central nervous system effects but enhances its safety profile for peripheral applications.

- Tolerability : Clinical studies have reported minimal adverse effects associated with Troxerutin administration, making it a viable option for long-term treatment regimens .

Summary Table of Applications

属性

IUPAC Name |

2-[3,4-bis(2-hydroxyethoxy)phenyl]-5,7-bis(2-hydroxyethoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H46O20/c1-16-25(40)28(43)30(45)34(52-16)51-15-23-26(41)29(44)31(46)35(54-23)55-33-27(42)24-21(50-11-7-39)13-18(47-8-4-36)14-22(24)53-32(33)17-2-3-19(48-9-5-37)20(12-17)49-10-6-38/h2-3,12-14,16,23,25-26,28-31,34-41,43-46H,4-11,15H2,1H3/t16-,23+,25-,26+,28+,29-,30+,31+,34+,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHHXJHPHUFVCPR-XQZWLAGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)OCCO)OCCO)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)OCCO)OCCO)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H46O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40953501 | |

| Record name | 2-[3,4-Bis(2-hydroxyethoxy)phenyl]-5,7-bis(2-hydroxyethoxy)-4-oxo-4H-1-benzopyran-3-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

786.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6980-20-7, 31511-31-6 | |

| Record name | Tetra(hydroxyethyl)rutoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006980207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EINECS 250-671-0 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031511316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[3,4-Bis(2-hydroxyethoxy)phenyl]-5,7-bis(2-hydroxyethoxy)-4-oxo-4H-1-benzopyran-3-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one, tetrakis(2-hydroxyethyl) ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.049 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRA-O-(.BETA.-HYDROXYETHYL)RUTOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BI56472C70 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is known about the metabolism of Tetra-O-(beta-hydroxyethyl)rutoside in humans?

A1: Research indicates that following oral administration of this compound, a small percentage of the administered dose is excreted unchanged in the urine []. The primary route of excretion is believed to be biliary-enteric, meaning it is excreted through the bile and feces []. Studies using radiolabeled this compound showed the presence of metabolites such as 3',4',5,7-tetra-O-(beta-hydroxyethyl)rutoside, 3',4',7-tri-O-(beta-hydroxyethyl)rutoside, and 4',7-di-O-(beta-hydroxyethyl)rutoside in urine, suggesting metabolic breakdown of the compound within the body [].

Q2: Does prior exposure to this compound influence its metabolism?

A2: Interestingly, repeated administration of non-labeled this compound did not appear to influence the urinary excretion of a subsequent dose of radiolabeled compound []. This suggests that the metabolic pathways responsible for this compound breakdown are not significantly induced or saturated by prior exposure.

Q3: How does this compound affect red blood cells?

A3: While the provided abstracts lack details, they highlight that both tri- and this compound demonstrate an effect on red blood cell aggregation in human blood [, ]. This suggests a potential role in influencing blood rheology, but further research is needed to elucidate the exact mechanisms and implications of this effect.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。